hexadecacyclo[27.10.1.02,28.05,27.06,25.09,24.010,22.013,21.014,19.017,37.018,35.020,33.023,32.026,31.030,34.036,40]tetraconta-1,3,5,7,9,11,13,15,17(37),18,20(33),21,23(32),24,26(31),27,29,34,36(40),38-icosaene
Overview
Description
Hexadecacyclo[27.10.1.02,28.05,27.06,25.09,24.010,22.013,21.014,19.017,37.018,35.020,33.023,32.026,31.030,34.036,40]tetraconta-1,3,5,7,9,11,13,15,17(37),18,20(33),21,23(32),24,26(31),27,29,34,36(40),38-icosaene is a highly complex polycyclic hydrocarbon. The compound’s structure is characterized by multiple interconnected rings, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including cyclization reactions, ring-closing metathesis, and possibly Diels-Alder reactions. Each step would require precise control of reaction conditions, such as temperature, pressure, and the use of specific catalysts.
Industrial Production Methods
Industrial production of such a compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
Hexadecacyclo[27.10.1.02,28.05,27.06,25.09,24.010,22.013,21.014,19.017,37.018,35.020,33.023,32.026,31.030,34.036,40]tetraconta-1,3,5,7,9,11,13,15,17(37),18,20(33),21,23(32),24,26(31),27,29,34,36(40),38-icosaene may undergo various chemical reactions, including:
Oxidation: This could involve the addition of oxygen atoms to the molecule, potentially breaking some of the rings.
Reduction: This might involve the addition of hydrogen atoms, possibly opening some of the rings.
Substitution: This could involve replacing one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might produce smaller ring compounds or open-chain hydrocarbons, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Hexadecacyclo[27.10.1.02,28.05,27.06,25.09,24.010,22.013,21.014,19.017,37.018,35.020,33.023,32.026,31.030,34.036,40]tetraconta-1,3,5,7,9,11,13,15,17(37),18,20(33),21,23(32),24,26(31),27,29,34,36(40),38-icosaene could have various applications in scientific research, including:
Chemistry: As a model compound for studying polycyclic hydrocarbons and their reactions.
Biology: Potential use in studying the interactions of complex hydrocarbons with biological molecules.
Medicine: Investigating potential therapeutic applications or as a scaffold for drug development.
Industry: Possible use in materials science for developing new polymers or other advanced materials.
Mechanism of Action
The mechanism by which hexadecacyclo[27.10.1.02,28.05,27.06,25.09,24.010,22.013,21.014,19.017,37.018,35.020,33.023,32.026,31.030,34.036,40]tetraconta-1,3,5,7,9,11,13,15,17(37),18,20(33),21,23(32),24,26(31),27,29,34,36(40),38-icosaene exerts its effects would depend on its interactions with other molecules. This could involve binding to specific molecular targets, such as enzymes or receptors, and influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other polycyclic hydrocarbons, such as:
- Decacyclo[20.10.1.02,21.05,20.06,19.09,18.010,17.013,16.014,15.017,35.018,33.020,31.023,30.026,29.030,34.036,40]tetraconta-1,3,5,7,9,11,13,15,17(35),18,20(31),21,23(30),24,26(29),27,29,34,36(40),38-icosaene
- Dodecacyclo[24.10.1.02,26.05,25.06,24.09,23.010,22.013,21.014,20.017,39.018,37.020,35.023,34.026,33.030,38.036,42]tetraconta-1,3,5,7,9,11,13,15,17(39),18,20(35),21,23(34),24,26(33),27,29,38,36(42),40-icosaene
Uniqueness
The uniqueness of hexadecacyclo[27.10.1.02,28.05,27.06,25.09,24.010,22.013,21.014,19.017,37.018,35.020,33.023,32.026,31.030,34.036,40]tetraconta-1,3,5,7,9,11,13,15,17(37),18,20(33),21,23(32),24,26(31),27,29,34,36(40),38-icosaene lies in its highly complex structure, which could provide unique properties and reactivity compared to other polycyclic hydrocarbons.
Properties
IUPAC Name |
hexadecacyclo[27.10.1.02,28.05,27.06,25.09,24.010,22.013,21.014,19.017,37.018,35.020,33.023,32.026,31.030,34.036,40]tetraconta-1,3,5,7,9,11,13,15,17(37),18,20(33),21,23(32),24,26(31),27,29,34,36(40),38-icosaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H10/c1-2-12-14-5-6-16-18-9-10-20-19-8-7-17-15-4-3-13-11(1)21-22(12)32-24(14)26(16)34-29(18)30(20)35-28(19)27(17)33-25(15)23(13)31(21)36-37(32)39(34)40(35)38(33)36/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYMPPVIXIJQGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC4=C5C=CC6=C7C=CC8=C9C=CC%10=C1C1=C2C2=C%11C%12=C1C%10=C9C1=C%12C9=C(C7=C81)C6=C5C(=C%119)C4=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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